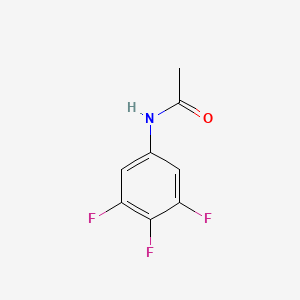

N-(3,4,5-trifluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

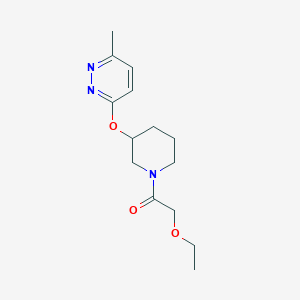

N-(3,4,5-trifluorophenyl)acetamide is a chemical compound with the empirical formula C8H6F3NO . It has a molecular weight of 189.13 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of this compound is CC(NC1=CC(F)=C(F)C(F)=C1)=O . The InChI is 1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) .

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Properties

- Synthesis and Evaluation for Antiplasmodial Properties: N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar in structure to N-(3,4,5-trifluorophenyl)acetamide, have been synthesized and evaluated for their potential antiplasmodial properties. These compounds showed activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a potential application in malaria treatment (Mphahlele et al., 2017).

GPR119 Receptor Agonism

- Design and Evaluation as a GPR119 Agonist: A derivative containing a 2-(2,3,6-trifluorophenyl)acetamide group was designed and synthesized as an agonist of the GPR119 receptor. This research is significant in the context of metabolic disorders, as GPR119 agonism can be beneficial in such conditions (Mascitti et al., 2011).

Anticancer Activities

- Triazole-Based Acetamide Derivatives Against Cancer: Triazole-coupled acetamide derivatives, similar to this compound, have been investigated for their anti-liver carcinoma effects. One compound in particular showed high anti-proliferative activity against a HepG2 cell line (Akhter et al., 2023).

Synthesis of N-Halogeno Compounds

- Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide]: This compound, structurally related to this compound, has been explored as a site-selective electrophilic fluorinating agent. This is relevant in the synthesis of complex organic molecules (Banks et al., 1996).

Antiexudative Activity

- Pyrolin Derivatives of Acetamides: Synthesized derivatives of N-acetamides, including those structurally similar to this compound, showed promising antiexudative properties in research. This indicates potential applications in reducing inflammation and related symptoms (Chalenko et al., 2019).

Agriculture and Plant Growth

- Mefluidide for Crop Plant Protection: Mefluidide, chemically related to this compound, can protect chilling-sensitive plants such as cucumber and corn from chilling injury, indicating its potential as an agricultural tool (Tseng & Li, 1984).

Neuroprotection and Antiviral Effects

- Novel Anilidoquinoline Derivative for Japanese Encephalitis: A derivative structurally related to this compound exhibited significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus (Ghosh et al., 2008).

Herbicidal Activity

- N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl))-phenyl)-2-phenoxyacetamide Derivatives: These novel derivatives showed promising herbicidal activities against dicotyledonous weeds, suggesting a potential use in weed control (Wu et al., 2011).

Eigenschaften

IUPAC Name |

N-(3,4,5-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBMPUPXRCBCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

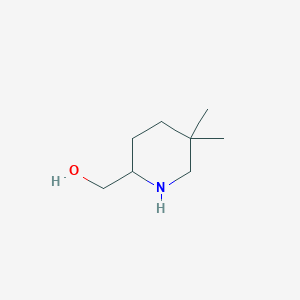

![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)

![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B2821968.png)

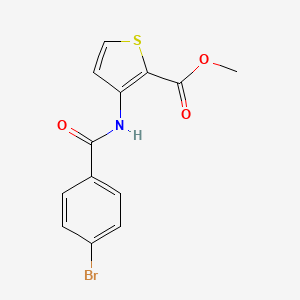

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)

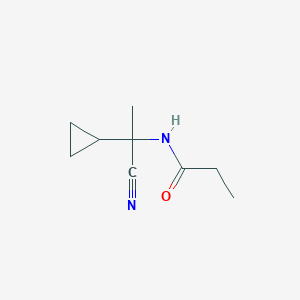

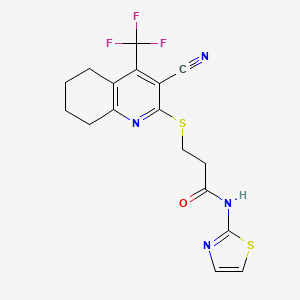

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)